

Technical Guide: Spectroscopic Analysis of 2-Phenylpropyl 2-butenate

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Compound of Interest

Compound Name: 2-Phenylpropyl 2-butenate

Cat. No.: B15176755

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental and predicted spectroscopic data for **2-Phenylpropyl 2-butenate** are not readily available in public databases. The following guide provides expected spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds. The experimental protocols described are generalized procedures for the analysis of organic esters.

Predicted Spectroscopic Data

The data presented in the following tables are qualitative predictions based on the structural features of **2-Phenylpropyl 2-butenate**.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Phenylpropyl 2-butenate**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
Phenyl H	7.2 - 7.4	Multiplet	Protons on the aromatic ring.
Vinylic H (α to C=O)	~5.8	Doublet of quartets	Influenced by the adjacent vinylic proton and the methyl group.
Vinylic H (β to C=O)	~6.9	Doublet of quartets	Influenced by the adjacent vinylic proton and the methyl group.
O-CH ₂	~4.1	Doublet	Methylene group adjacent to the ester oxygen.
CH (benzylic)	~3.0	Multiplet	Methine proton adjacent to the phenyl group and the methyl group.
Vinylic CH ₃	~1.8	Doublet	Methyl group attached to the double bond.
CH-CH ₃	~1.3	Doublet	Methyl group on the propyl chain.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Phenylpropyl 2-butenate**

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (Ester)	165 - 175	Carbonyl carbon of the α,β -unsaturated ester.
Aromatic C (quaternary)	140 - 145	Carbon in the phenyl ring attached to the propyl group.
Aromatic CH	125 - 130	Carbons in the phenyl ring.
Vinylic C (α to C=O)	~123	Alpha carbon of the double bond.
Vinylic C (β to C=O)	~145	Beta carbon of the double bond.
O-CH ₂	65 - 75	Methylene carbon adjacent to the ester oxygen.
CH (benzylic)	35 - 45	Methine carbon adjacent to the phenyl group.
Vinylic CH ₃	~18	Methyl carbon on the double bond.
CH-CH ₃	~20	Methyl carbon on the propyl chain.

Note: These are approximate chemical shift ranges. For similar compounds, the carbonyl carbon in esters is found between 170-185 ppm, and aromatic carbons are in the 125-150 ppm range^{[1][2]}. SP³ hybridized carbons attached to oxygen are typically in the 50-65 ppm range^[1].

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Phenylpropyl 2-butenate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C=O Stretch (α,β -unsaturated ester)	1715 - 1730	Strong absorption, characteristic of the ester carbonyl group conjugated with a C=C double bond[3][4][5][6].
C=C Stretch (alkene)	1640 - 1680	Medium intensity absorption.
C-O Stretch (ester)	1000 - 1300	Two or more bands of strong to medium intensity[4][6].
Aromatic C-H Stretch	3000 - 3100	Weak to medium absorption[6].
Aromatic C=C Stretch	1400 - 1600	Medium to weak absorptions.
Sp ³ C-H Stretch	2850 - 3000	Medium to strong absorptions from the propyl group.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-Phenylpropyl 2-butenate**

m/z	Proposed Fragment	Notes
204	$[M]^+$	Molecular ion peak.
119	$[C_9H_{11}]^+$	Loss of the butenoate group, forming a stable benzylic carbocation.
91	$[C_7H_7]^+$	Tropylium ion, a common rearrangement product from benzylic fragmentation.
85	$[C_4H_5O_2]^+$	Butenoate portion of the molecule.
69	$[C_4H_5O]^+$	Acylium ion from the butenoate moiety.

Note: The fragmentation of esters often involves cleavage at the C-O bond and rearrangements like the McLafferty rearrangement, though the latter is less likely in this specific structure. The presence of the phenylpropyl group is expected to lead to characteristic benzylic fragmentation^[7].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining 1H and ^{13}C NMR spectra of an organic ester is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
- **Internal Standard:** An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.
- **Instrumentation:** Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

- **^1H NMR Acquisition:** Obtain the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample like **2-Phenylpropyl 2-butenate**, Attenuated Total Reflectance (ATR) FTIR is a common and straightforward method.

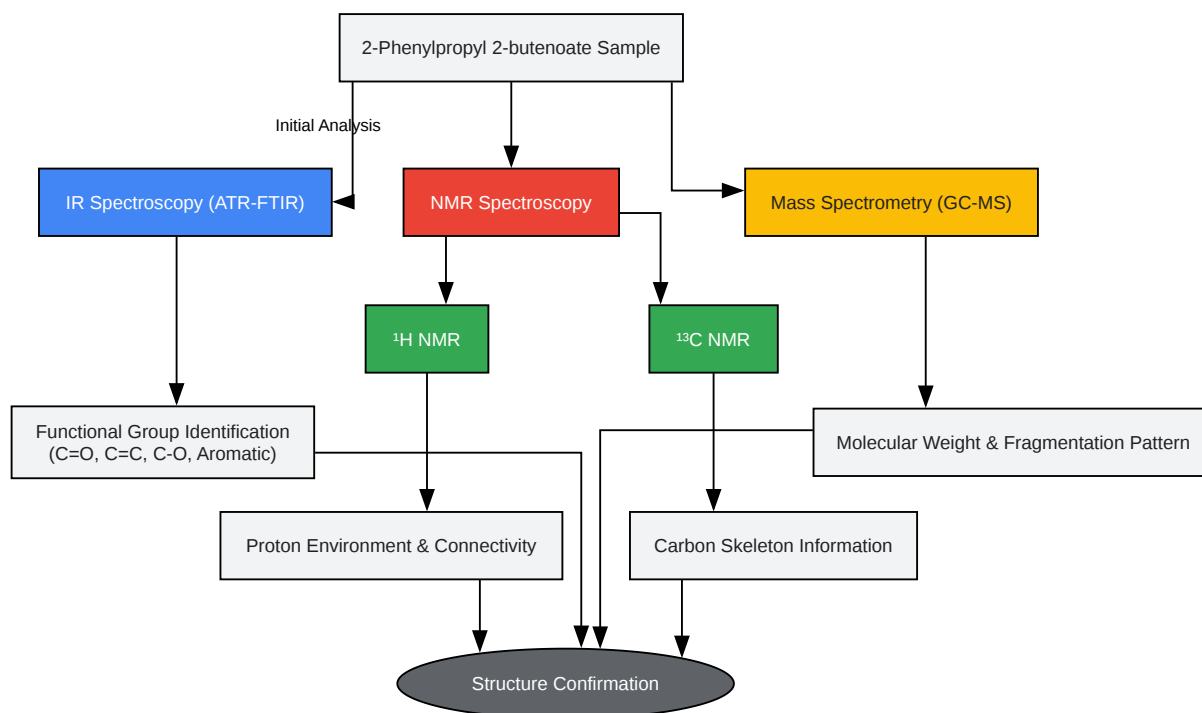
- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.
- **Sample Application:** Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[8][9][10][11].
- **Spectrum Acquisition:** Acquire the IR spectrum. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio. A typical range is $4000\text{-}400\text{ cm}^{-1}$ [9].
- **Data Analysis:** The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of an organic ester is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like an ester, GC-MS is often suitable.
- **Ionization:** The sample molecules are ionized. Common ionization techniques for a molecule of this type include:
 - **Electron Ionization (EI):** A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation[12][13].
 - **Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI):** Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight[12][13][14].
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis



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